![molecular formula C9H12N4O3 B3959795 2-[(2-aminoethyl)amino]-5-nitrobenzamide](/img/structure/B3959795.png)
2-[(2-aminoethyl)amino]-5-nitrobenzamide
Vue d'ensemble
Description
2-[(2-aminoethyl)amino]-5-nitrobenzamide, also known as AN-7, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of nitroaromatic compounds, which are known to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of 2-[(2-aminoethyl)amino]-5-nitrobenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by generating reactive oxygen species (ROS) and inducing DNA damage. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been shown to inhibit the growth of Leishmania donovani parasites. In addition, this compound has been investigated for its potential use as a radioprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-aminoethyl)amino]-5-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to exhibit potent biological activity at low concentrations. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can generate ROS, which can interfere with experimental results. This compound is also toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Orientations Futures
2-[(2-aminoethyl)amino]-5-nitrobenzamide has several potential future directions for scientific research. It can be further investigated for its potential use as a radioprotective agent. This compound can also be studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. In addition, this compound can be further optimized to reduce its toxicity to normal cells and increase its selectivity for cancer cells. This compound can also be studied for its potential use in the treatment of parasitic infections. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antitumor, antibacterial, and antifungal activities and has been investigated for its potential use as a radioprotective agent. This compound generates ROS and induces DNA damage, which may be responsible for its biological activity. This compound has several advantages for lab experiments, but also has limitations due to its toxicity to normal cells. Future research directions for this compound include its potential use in combination with other chemotherapeutic agents and its optimization for increased selectivity and reduced toxicity.
Applications De Recherche Scientifique
2-[(2-aminoethyl)amino]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been investigated for its potential use as a radioprotective agent. In addition, this compound has been studied for its ability to inhibit the growth of parasites such as Leishmania donovani.
Propriétés
IUPAC Name |
2-(2-aminoethylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-3-4-12-8-2-1-6(13(15)16)5-7(8)9(11)14/h1-2,5,12H,3-4,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXCWLIOILIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[2-(aminocarbonyl)-4-nitrophenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3959717.png)
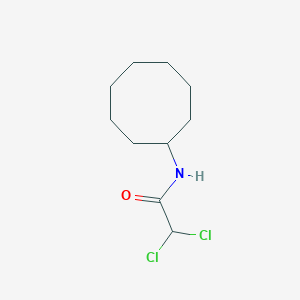
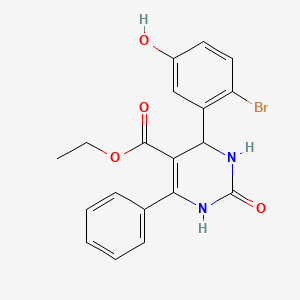
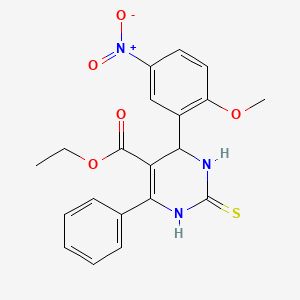

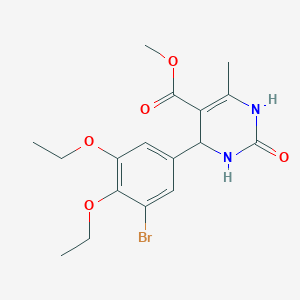

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3959755.png)
![2,2,2-trichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3959771.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3959774.png)

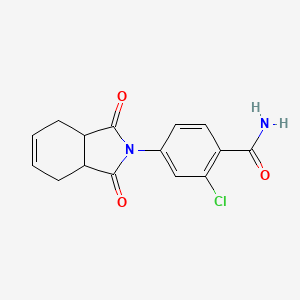
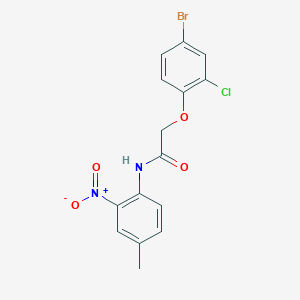
![4-[(2-aminoethyl)amino]-3-nitrobenzamide](/img/structure/B3959803.png)